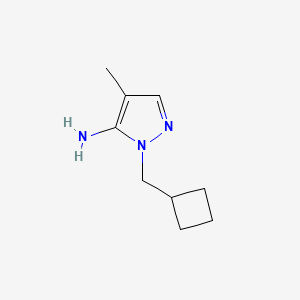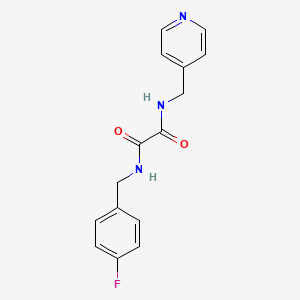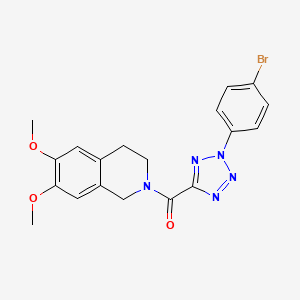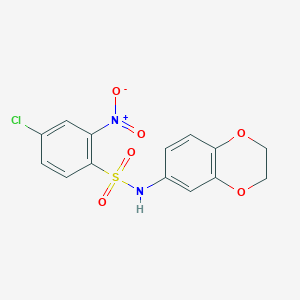
1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine” is an organic compound that contains a pyrazole ring, a cyclobutyl group, and a methyl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. Cyclobutyl refers to a cycloalkane ring with four carbon atoms, and methyl refers to a -CH3 group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones . The cyclobutylmethyl group could potentially be introduced through a substitution or addition reaction, but the specifics would depend on the exact synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the cyclobutyl group, and the methyl group. The exact 3D structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazole ring could potentially influence its acidity and basicity, while the cyclobutyl group could influence its steric properties .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Pyrazoline derivatives are known for their heterocyclic structure, which includes three carbon atoms and two nitrogen atoms in a five-membered ring. This structure contributes to their versatility in chemical reactions and synthesis. The chemistry of pyrazoline compounds, including their reactivity and application in the synthesis of heterocyclic compounds and dyes, has been extensively studied. For example, pyrazoline derivatives have been utilized as a building block for the synthesis of various classes of heterocyclic compounds due to their unique reactivity, offering mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors (Gomaa & Ali, 2020).
Biological Activities
Pyrazoline derivatives have been identified for their potential biological activities, including anticancer properties. Research has focused on synthesizing pyrazoline derivatives to exhibit significant biological effects. Many studies have been conducted to explore the anticancer activity of pyrazoline compounds, highlighting their potential as therapeutic agents (Ray et al., 2022).
Therapeutic Applications
The therapeutic applications of pyrazoline derivatives have been a subject of extensive research, with many compounds showing diverse pharmacological properties. Pyrazoline-based compounds have been explored for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This broad spectrum of pharmacological effects underscores the potential of pyrazoline derivatives in medicinal chemistry and drug development (Shaaban et al., 2012).
Neuroprotective Properties
Pyrazolines have also been recognized for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases. Compounds containing the pyrazoline ring have been studied for their potential in managing diseases like Alzheimer's and Parkinson's. By targeting mechanisms such as acetylcholine esterase inhibition and monoamine oxidase inhibition, pyrazoline derivatives offer promising pathways for therapeutic intervention in neurodegenerative disorders (Ahsan et al., 2022).
Eigenschaften
IUPAC Name |
2-(cyclobutylmethyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-5-11-12(9(7)10)6-8-3-2-4-8/h5,8H,2-4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTZGPXNGJQBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2553163.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)


![2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-{6-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]HEXYL}ACETAMIDE](/img/structure/B2553170.png)
![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)


![2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2553175.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)


